molecular formula C13H18N2 B2549616 (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 2375249-05-9

(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Cat. No.: B2549616
CAS No.: 2375249-05-9
M. Wt: 202.301
InChI Key: RLVKNSFGRHNZJI-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.301. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo hexane and heptane skeletons, achieved through intramolecular reductive cyclopropanation, followed by palladium-catalyzed hydrogenative deprotection. This methodology enables the preparation of enantiomerically pure compounds, highlighting the structural diversity accessible through the manipulation of azabicyclo skeletons (Gensini et al., 2002).

  • The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions demonstrates the utility of azabicyclo compounds in constructing complex, chiral molecular structures. This work showcases the potential for creating asymmetric cycloadducts with high enantiomeric excess, essential for the development of novel pharmaceuticals (Waldmann & Braun, 1991).

Chemical Modifications and Functionalization

  • Studies on 7-substituted 2-azabicyclo heptanes as intermediates for synthesizing novel epibatidine analogues underline the significance of azabicyclo compounds in medicinal chemistry. The ability to perform nucleophilic substitution at the 7-position opens avenues for creating a range of structurally diverse analogues with potential therapeutic applications (Malpass & White, 2004).

  • The exploration of amide bond planarity in azabicyclo heptane amides, both in solid-state and solution, provides critical insights into the conformational preferences of these molecules. Understanding these structural nuances is vital for the design of bioactive molecules with enhanced efficacy and selectivity (Otani et al., 2003).

Advanced Applications in Drug Design and Synthesis

  • The development of methodologies for synthesizing conformationally constrained amino acids and their incorporation into peptides illustrates the utility of azabicyclo compounds in drug design. Such approaches enable the creation of peptide mimics with predefined 3D structures, potentially leading to drugs with improved pharmacological profiles (Polyak & Lubell, 1998).

Properties

IUPAC Name

(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKNSFGRHNZJI-JHJVBQTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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